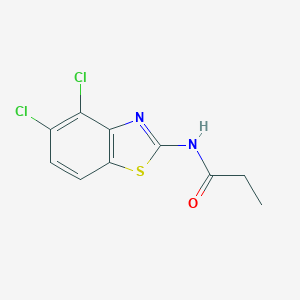![molecular formula C21H13ClN2O4 B251305 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251305.png)
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide is a chemical compound with potential applications in scientific research. This compound is known for its unique chemical structure and potential biological activities.
Mécanisme D'action
The mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide is not fully understood. However, studies have suggested that this compound may interact with specific cellular targets, including enzymes and receptors. It may modulate signaling pathways and gene expression, leading to its biological activities.
Biochemical and Physiological Effects:
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been reported to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. However, this compound may have limitations in terms of its solubility and stability, which may affect its biological activities and experimental outcomes.
Orientations Futures
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide has potential for future research directions. Some of these directions include:
1. Further elucidation of the mechanism of action of this compound, including its cellular targets and signaling pathways.
2. Investigation of the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds.
3. Evaluation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
4. Development of new drug formulations and delivery methods to improve the solubility and stability of this compound.
5. Investigation of the potential applications of this compound in other scientific research fields, such as neuroscience and immunology.
Conclusion:
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide is a promising compound with potential applications in scientific research. Its unique chemical structure and biological activities make it a valuable tool for drug discovery and molecular studies. Further research is needed to fully understand its mechanism of action and potential applications in various scientific research fields.
Méthodes De Synthèse
The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide involves several steps. The starting materials include 5-chloro-2-aminobenzoxazole and 1,3-benzodioxole-5-carboxylic acid. The reaction is carried out under specific conditions, including the use of a coupling agent and a catalyst. The final product is obtained after purification and isolation.
Applications De Recherche Scientifique
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide has potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and pharmacology. This compound has been reported to exhibit biological activities such as anti-inflammatory, antioxidant, and anticancer properties. It can be used as a lead compound for the development of new drugs or as a molecular probe for biological studies.
Propriétés
Formule moléculaire |
C21H13ClN2O4 |
|---|---|
Poids moléculaire |
392.8 g/mol |
Nom IUPAC |
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C21H13ClN2O4/c22-14-4-8-17-16(10-14)24-21(28-17)12-1-5-15(6-2-12)23-20(25)13-3-7-18-19(9-13)27-11-26-18/h1-10H,11H2,(H,23,25) |
Clé InChI |
ONOORBNUPHARIB-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(O4)C=CC(=C5)Cl |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(O4)C=CC(=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea](/img/structure/B251222.png)
![N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B251223.png)
![2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B251225.png)
![2-[(1-Adamantylacetyl)amino]benzamide](/img/structure/B251226.png)

![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B251233.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B251234.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251238.png)
![2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251239.png)
![3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251240.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251241.png)
![N-isobutyryl-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea](/img/structure/B251242.png)

![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251247.png)